REACTION_SMILES
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[CH3:1][N:2]([C:3]([S:4][S:5][C:6]([N:7]([CH3:8])[CH3:9])=[S:10])=[S:11])[CH3:12].[OH2:18].[S:13]([OH:14])(=[O:15])(=[O:16])[OH:17]>>[CH3:1][N:2]([C:3]([S:4][S:5][C:6]([N:7]([CH3:8])[CH3:9])=[S:10])=[S:11])[CH3:12].[OH2:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(=S)SSC(=S)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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|
Type
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product
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Smiles
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CN(C)C(=S)SSC(=S)N(C)C
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Name
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Type
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product
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Smiles
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O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |